3-(3-Formyl-1H-indol-1-yl)propanenitrile
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Overview
Description
3-(3-Formyl-1H-indol-1-yl)propanenitrile is an organic compound with the molecular formula C12H10N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a formyl group at the third position of the indole ring and a nitrile group attached to a propyl chain. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Formyl-1H-indol-1-yl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 1-indolecarboxaldehyde.
Reaction with Ethyl Propionitrile: 1-indolecarboxaldehyde reacts with ethyl propionitrile in the presence of a base to form 1-indole-3-formylpropionitrile.
Hydrolysis: The intermediate product undergoes alkaline hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Formyl-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products:
Oxidation: 3-(3-Carboxy-1H-indol-1-yl)propanenitrile.
Reduction: 3-(3-Aminomethyl-1H-indol-1-yl)propanenitrile.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Formyl-1H-indol-1-yl)propanenitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of indole derivatives’ biological activities, including their potential as anti-cancer agents.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Formyl-1H-indol-1-yl)propanenitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
- 3-(3-Formyl-1H-indol-1-yl)acetonitrile
- 3-(3-Formyl-1H-indol-1-yl)butanenitrile
- 3-(3-Formyl-1H-indol-1-yl)pentanenitrile
Comparison: 3-(3-Formyl-1H-indol-1-yl)propanenitrile is unique due to its specific propyl chain length, which influences its reactivity and interaction with other molecules. Compared to its analogs with shorter or longer chains, it offers a balance between steric hindrance and electronic effects, making it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
3-(3-formylindol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWRGCLFZOWWSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC#N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366271 |
Source
|
Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18109-11-0 |
Source
|
Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-formyl-1H-indol-1-yl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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